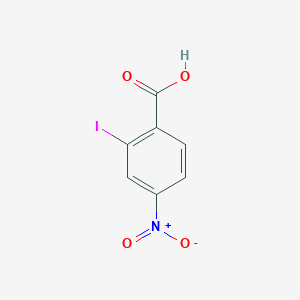

2-Iodo-4-nitrobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-iodo-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4INO4/c8-6-3-4(9(12)13)1-2-5(6)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQICTGFCQITYDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30332583 | |

| Record name | 2-Iodo-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89459-38-1 | |

| Record name | 2-Iodo-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodo-4-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Iodo-4-nitrobenzoic Acid: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-4-nitrobenzoic acid, a substituted aromatic carboxylic acid, has garnered significant interest within the scientific community as a versatile building block in organic synthesis and as a potential therapeutic agent. Its unique molecular architecture, featuring an iodine atom and a nitro group on the benzoic acid framework, imparts distinct chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound, tailored for professionals in research and drug development.

Historical Context and Discovery

The Sandmeyer reaction, discovered by Swiss chemist Traugott Sandmeyer in 1884, provided a reliable method for the conversion of aryl amines into aryl halides via diazonium salts.[1][2] This reaction would have been a logical pathway for the synthesis of this compound from its corresponding amine precursor, 2-amino-4-nitrobenzoic acid.

Direct iodination of aromatic compounds, another key synthetic route, was also an area of active investigation during this era. Historical chemical literature, such as Beilstein's Handbook of Organic Chemistry ("Beilsteins Handbuch der Organischen Chemie"), which began publication in 1881, systematically cataloged organic compounds and their synthesis, and it is likely that early preparations of this compound are documented within its comprehensive volumes.[3][4][5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug design. The following table summarizes key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄INO₄ | [6] |

| Molecular Weight | 293.02 g/mol | [6] |

| Melting Point | 142 °C | [5] |

| pKa | ~3.8 (estimated) | [7][8][9] |

| Appearance | Pale yellow solid | [10] |

| CAS Number | 89459-38-1 | [6] |

| PubChem CID | 458964 | [6] |

Experimental Protocols for Synthesis

The two primary and most reliable methods for the laboratory-scale synthesis of this compound are the Sandmeyer reaction starting from 2-amino-4-nitrobenzoic acid and the direct iodination of 4-nitrobenzoic acid.

Method 1: Sandmeyer Reaction of 2-Amino-4-nitrobenzoic Acid

This classical method offers high specificity for the introduction of the iodine atom at the desired position.

Experimental Protocol:

-

Diazotization:

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, suspend 2-amino-4-nitrobenzoic acid in a solution of concentrated hydrochloric acid and water.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise, ensuring the temperature remains below 5 °C. The reaction mixture will gradually clarify as the diazonium salt forms.

-

Continue stirring for an additional 30 minutes at this temperature after the addition is complete.

-

-

Iodination:

-

In a separate flask, dissolve potassium iodide (KI) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours to ensure complete reaction.

-

-

Work-up and Purification:

-

Collect the precipitated crude product by vacuum filtration.

-

Wash the solid with cold water to remove inorganic salts.

-

To remove any unreacted starting material and byproducts, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water.

-

Dry the purified this compound in a vacuum oven.

-

Method 2: Direct Iodination of 4-Nitrobenzoic Acid

This method involves the direct electrophilic substitution of a hydrogen atom with an iodine atom on the 4-nitrobenzoic acid ring.

Experimental Protocol:

-

Reaction Setup:

-

In a round-bottom flask, dissolve 4-nitrobenzoic acid in a suitable solvent, such as glacial acetic acid.

-

Add a source of electrophilic iodine, such as iodine monochloride (ICl) or a mixture of iodine (I₂) and an oxidizing agent (e.g., nitric acid, hydrogen peroxide).

-

If using I₂ and an oxidizing agent, add the oxidizing agent portion-wise to the reaction mixture.

-

-

Reaction Conditions:

-

Heat the reaction mixture with stirring. The optimal temperature and reaction time will depend on the specific iodinating agent used and should be determined empirically, often ranging from 60 to 100 °C for several hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture and pour it into a beaker of ice water to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash it thoroughly with water.

-

To remove any unreacted 4-nitrobenzoic acid and isomeric byproducts, recrystallize the crude product from an appropriate solvent.

-

Dry the purified this compound.

-

Logical Relationships in Synthesis

The synthesis of this compound can be visualized as a series of logical steps, as depicted in the following diagrams.

Potential Role in Signaling Pathways

Recent research has highlighted the potential of this compound as an enzyme inhibitor, suggesting its involvement in cellular signaling pathways. Specifically, it has been identified as a potential inhibitor of Aldose Reductase and Carbonic Anhydrase.[11]

-

Aldose Reductase Inhibition: Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. By inhibiting this enzyme, this compound could potentially mitigate the downstream effects of hyperglycemia, such as oxidative stress.[12][13] The inhibition of aldose reductase can prevent the accumulation of sorbitol, a sugar alcohol that contributes to cellular damage in various tissues.

-

Carbonic Anhydrase Inhibition: Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They play crucial roles in pH regulation, CO₂ transport, and ion exchange. Inhibition of carbonic anhydrase can have therapeutic effects in various conditions, including glaucoma, epilepsy, and certain types of cancer.[14]

The inhibitory action of this compound on these enzymes suggests a potential mechanism for modulating cellular signaling. The following diagram illustrates a hypothetical signaling pathway where this compound could exert its effects.

Conclusion

This compound is a compound with a rich chemical history and significant potential for future applications. Its synthesis, achievable through well-established organic reactions, provides a platform for the development of more complex molecules. Furthermore, its inhibitory activity against key enzymes suggests promising avenues for the design of novel therapeutic agents. This guide has provided a detailed overview of the current knowledge surrounding this compound, offering a valuable resource for researchers and professionals in the fields of chemistry and drug development. Further investigation into its historical origins and a more detailed elucidation of its biological mechanisms of action will undoubtedly continue to expand its scientific importance.

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Beilsteins_Handbuch_der_Organischen_Chemie [chemie.de]

- 4. umsl.edu [umsl.edu]

- 5. Beilsteins Handbuch der Organischen Chemie – Wikipedia [de.wikipedia.org]

- 6. This compound | C7H4INO4 | CID 458964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]

- 8. researchgate.net [researchgate.net]

- 9. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 11. This compound | 89459-38-1 | Benchchem [benchchem.com]

- 12. Aldose Reductase Inhibition Counteracts Oxidative-Nitrosative Stress and Poly(ADP-Ribose) Polymerase Activation in Tissue Sites for Diabetes Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nitric oxide prevents aldose reductase activation and sorbitol accumulation during diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-Iodo-4-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-4-nitrobenzoic acid is a halogenated nitrobenzoic acid derivative with the chemical formula C₇H₄INO₄.[1] Its structure, featuring an iodine atom and a nitro group on the benzoic acid backbone, imparts unique physicochemical properties that make it a compound of interest in various chemical and pharmaceutical research areas. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its synthetic pathway.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in different environments, which is essential for its application in organic synthesis and drug design.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄INO₄ | [1] |

| Molecular Weight | 293.02 g/mol | [1] |

| Melting Point | 142 - 145 °C | |

| Boiling Point | ~391.5 - 402.8 °C (Predicted) | |

| pKa | ~1.2 - 1.99 (Predicted) | |

| Appearance | Pale yellow to yellow solid | |

| Solubility | Limited solubility in water. | |

| CAS Number | 89459-38-1 | [1] |

Spectral Data

Spectroscopic data is vital for the structural elucidation and confirmation of this compound.

-

¹³C NMR: The ¹³C Nuclear Magnetic Resonance spectrum of this compound has been reported in the literature, providing insights into the carbon framework of the molecule.[2]

-

¹H NMR and IR Spectra: While specific spectral data for this compound were not found, related structures such as 4-phenyl-2-nitrobenzoic acid have been characterized by ¹H NMR.[3] Infrared (IR) spectroscopy would be expected to show characteristic peaks for the carboxylic acid (O-H and C=O stretching) and nitro (N-O stretching) functional groups.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on established chemical principles and can be adapted for laboratory use.

Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for the synthesis of aryl halides from aryl diazonium salts. The following protocol is adapted from procedures for similar iodobenzoic acids.[4][5]

Materials:

-

2-Amino-4-nitrobenzoic acid

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

Potassium iodide (KI)

-

Deionized water

-

Ethanol

-

Ice

Procedure:

-

Diazotization:

-

In a flask, dissolve a known amount of 2-amino-4-nitrobenzoic acid in a mixture of deionized water and concentrated hydrochloric acid.

-

Cool the mixture to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Continue stirring for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Iodination:

-

In a separate beaker, prepare a concentrated aqueous solution of potassium iodide.

-

Slowly add the potassium iodide solution to the chilled diazonium salt solution. Effervescence (nitrogen gas evolution) should be observed.

-

Allow the reaction mixture to warm to room temperature and then gently heat it in a water bath (around 40-50 °C) until the evolution of nitrogen ceases.

-

-

Isolation and Purification:

-

Cool the reaction mixture to room temperature. The crude this compound will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash it with cold deionized water.

-

For further purification, recrystallize the crude product from an appropriate solvent system, such as an ethanol-water mixture.

-

Dry the purified crystals under vacuum to obtain the final product.

-

Determination of Melting Point

The melting point is a crucial indicator of purity.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

Procedure:

-

Finely powder a small amount of the dry, purified this compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the melting point apparatus.

-

Heat the apparatus slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the sample.[6]

Determination of Boiling Point (Predicted)

As this compound is a solid at room temperature with a high predicted boiling point, experimental determination can be challenging and may lead to decomposition. The reported values are predictions based on computational models. If experimental determination is necessary, a micro-boiling point method under reduced pressure would be advisable to prevent decomposition.[7][8]

Determination of pKa via Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the acidity of a compound.

Apparatus and Reagents:

-

pH meter with a combination electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Standardized solution of sodium hydroxide (B78521) (NaOH) (e.g., 0.1 M)

-

Solution of this compound in a suitable solvent (e.g., a water-acetonitrile mixture)[9]

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Dissolve a precisely weighed amount of this compound in a known volume of the chosen solvent mixture.

-

Place the solution on a magnetic stirrer and immerse the pH electrode.

-

Titrate the solution with the standardized NaOH solution, adding small increments of the titrant.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot a titration curve of pH versus the volume of NaOH added.

-

The pKa is the pH at the half-equivalence point, which is the point on the curve where half of the acid has been neutralized. This can be determined from the titration curve or its first or second derivative.[10][11][12][13]

Mandatory Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the key steps in the Sandmeyer synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Logical Relationship in Physicochemical Property Determination

The following diagram illustrates the logical flow of determining the key physicochemical properties of a synthesized compound like this compound.

Caption: Logical workflow for physicochemical characterization.

Biological Activity

References

- 1. This compound | C7H4INO4 | CID 458964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. rsc.org [rsc.org]

- 4. 4-Iodo-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. Solved sandmeyer reaction purpose: to synthesize 2 | Chegg.com [chegg.com]

- 6. uobabylon.edu.iq [uobabylon.edu.iq]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. asianpubs.org [asianpubs.org]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. benchchem.com [benchchem.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. Inhibition behaviours of some phenolic acids on rat kidney aldose reductase enzyme: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. brieflands.com [brieflands.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-Iodo-4-nitrobenzoic Acid (CAS: 89459-38-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-4-nitrobenzoic acid is a substituted aromatic carboxylic acid that serves as a versatile building block in organic synthesis. Its trifunctional nature, featuring a carboxylic acid, an iodine atom, and a nitro group, allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules, including potential pharmaceutical agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, with a focus on experimental details and data for the research and development community.

Physicochemical Properties

This compound is a solid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 89459-38-1 | [1] |

| Molecular Formula | C₇H₄INO₄ | [1] |

| Molecular Weight | 293.02 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Melting Point | 143-145 °C | [2] |

| Appearance | Yellow to orange solid | [2] |

| InChI | InChI=1S/C7H4INO4/c8-6-3-4(9(12)13)1-2-5(6)7(10)11/h1-3H,(H,10,11) | [1] |

| InChIKey | SQICTGFCQITYDT-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])I)C(=O)O | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (400 MHz, Chloroform-d) | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Integration |

| Aromatic CH | 8.86 | d | 2.2 | 1H |

| Aromatic CH | 8.29 | dd | 8.6, 2.2 | 1H |

| Aromatic CH | 8.11 | d | 8.6 | 1H |

| ¹³C NMR (101 MHz, Chloroform-d) | Chemical Shift (δ) in ppm |

| Carbonyl C | 168.78 |

| Aromatic C-NO₂ | 149.48 |

| Aromatic C-H | 139.07 |

| Aromatic C-H | 136.56 |

| Aromatic C-COOH | 132.31 |

| Aromatic C-H | 122.97 |

| Aromatic C-I | 94.27 |

Data sourced from[2].

Fourier-Transform Infrared (FT-IR) Spectroscopy

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic acid) | Stretching | 3300-2500 | Broad, Strong |

| C-H (Aromatic) | Stretching | 3100-3000 | Medium |

| C=O (Carboxylic acid) | Stretching | 1710-1680 | Strong |

| C=C (Aromatic) | Stretching | 1600-1450 | Medium |

| N-O (Nitro group) | Asymmetric Stretch | 1550-1500 | Strong |

| N-O (Nitro group) | Symmetric Stretch | 1350-1300 | Strong |

| C-O (Carboxylic acid) | Stretching | 1320-1210 | Strong |

| C-I | Stretching | 600-500 | Medium-Weak |

Mass Spectrometry (MS)

Detailed experimental mass spectrometry data with fragmentation patterns for this compound is not available in the searched literature. The expected molecular ion peak [M]⁺ would be observed at m/z 293. Key fragmentation patterns would likely involve the loss of hydroxyl (M-17), carboxyl (M-45), and nitro groups (M-46).

Synthesis of this compound

Several synthetic routes to this compound have been reported. The most well-documented method is the Sandmeyer reaction starting from 2-amino-4-nitrobenzoic acid.

Sandmeyer Reaction from 2-Amino-4-nitrobenzoic Acid

This method provides a high yield and good purity of the final product.[2]

Experimental Protocol:

-

Step 1: Diazotization

-

To a stirred solution of 2-amino-4-nitrobenzoic acid (5.0 g, 27.45 mmol) in water (80 mL), cooled in an ice bath, add concentrated sulfuric acid (5.55 mL).

-

Slowly add a solution of sodium nitrite (B80452) (2.0 g, 29.65 mmol) in water (14 mL) dropwise, ensuring the temperature is maintained below 5 °C.

-

Stir the mixture at 0–5 °C for 2 hours.

-

-

Step 2: Iodination

-

To the diazonium salt solution, add a solution of potassium iodide (6.290 g, 37.88 mmol) in water (14 mL) over 10 minutes, keeping the temperature below 5 °C.

-

Heat the reaction mixture to 100 °C for 2 hours.

-

-

Step 3: Work-up and Purification

-

Cool the mixture in an ice bath.

-

Collect the precipitate by filtration.

-

Dissolve the crude product in diethyl ether (55 mL) and wash with a 20% aqueous sodium thiosulfate (B1220275) solution (3 x 20 mL) to remove any residual iodine.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) and evaporate the solvent under reduced pressure.

-

Recrystallize the solid residue from water to yield this compound as an orange solid.

-

Yield: 7.0 g (89%).[2]

Caption: Synthetic pathway for this compound via Sandmeyer reaction.

Chemical Reactivity and Synthetic Applications

This compound is a versatile substrate for various organic transformations, primarily leveraging the reactivity of its three functional groups.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amino group, yielding 2-iodo-4-aminobenzoic acid, a useful intermediate for further functionalization.

Experimental Protocol (General):

-

Reagents: Common reducing agents include tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), iron (Fe) in acetic acid, or catalytic hydrogenation (e.g., H₂ over Pd/C).

-

Procedure:

-

Dissolve this compound in a suitable solvent (e.g., ethanol (B145695) for catalytic hydrogenation or concentrated HCl for SnCl₂ reduction).

-

Add the reducing agent portion-wise or introduce hydrogen gas in the presence of the catalyst.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter off the catalyst or neutralize the acidic solution and extract the product.

-

Purify the product by recrystallization or column chromatography.

-

Caption: Reduction of the nitro group in this compound.

Suzuki-Miyaura Cross-Coupling

The carbon-iodine bond is susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. This is a powerful tool for constructing biaryl structures.

Experimental Protocol (General Example with Phenylboronic Acid):

While a specific protocol for this compound was not found, a general procedure can be adapted:

-

Reagents:

-

This compound (1.0 eq)

-

Phenylboronic acid (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)

-

Solvent (e.g., Toluene/Water, Dioxane/Water, DMF)

-

-

Procedure:

-

To a reaction vessel, add this compound, phenylboronic acid, and the base.

-

Degas the solvent and add it to the reaction vessel, followed by the palladium catalyst under an inert atmosphere (e.g., Argon or Nitrogen).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC).

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Caption: Suzuki-Miyaura coupling reaction of this compound.

Applications in Drug Development

Substituted benzoic acids are common scaffolds in medicinal chemistry. While direct evidence of this compound as a drug candidate is not prominent, its potential as an intermediate in the synthesis of bioactive molecules is significant.

Potential as a Precursor for PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies. The structural motifs present in this compound, particularly the substituted benzamide (B126) that can be derived from it, are found in some PARP inhibitors. For instance, the structurally related 4-iodo-3-nitrobenzamide (B1684207) has been investigated in the context of PARP inhibition. While no direct synthesis of a marketed PARP inhibitor from this compound has been identified in the searched literature, its potential as a starting material for novel PARP inhibitors warrants further investigation.

The general mechanism of PARP inhibitors involves blocking the repair of single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), this leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality.

Caption: Simplified signaling pathway of PARP inhibition in cancer cells.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

| GHS Pictogram | Hazard Statement | Precautionary Statements |

| GHS07 (Exclamation Mark) | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |

Users should consult the full Safety Data Sheet (SDS) from their supplier before handling this chemical.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. The detailed synthetic protocol and spectroscopic data provided in this guide offer a solid foundation for its use in research and development. While further studies are needed to fully elucidate its biological activities and to develop specific protocols for its application in various coupling reactions, the existing information clearly demonstrates its utility as a building block for complex molecular architectures. Researchers are encouraged to explore its reactivity to unlock new synthetic pathways and potentially discover novel therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of 2-Iodo-4-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Iodo-4-nitrobenzoic acid, a valuable intermediate in organic synthesis. The document details the primary synthetic route, the nitration of 2-iodobenzoic acid, and explores alternative methodologies. It includes detailed experimental protocols, a comparative analysis of different synthetic strategies, and visualizations of the reaction workflows.

Introduction

This compound is a substituted aromatic carboxylic acid that serves as a versatile building block in the synthesis of more complex molecules, including pharmaceutical compounds. Its structure, featuring an iodine atom, a nitro group, and a carboxylic acid group, offers multiple points for chemical modification. This guide focuses on the practical aspects of its synthesis, providing researchers with the necessary information to select and perform the most suitable method for their needs.

Synthesis Methodologies

The synthesis of this compound can be achieved through several routes. The most common approach is the direct nitration of 2-iodobenzoic acid. Alternative methods include the Sandmeyer reaction of 2-amino-4-nitrobenzoic acid and the direct iodination of 4-nitrobenzoic acid.

Nitration of 2-Iodobenzoic Acid

The direct nitration of 2-iodobenzoic acid using a mixture of concentrated nitric acid and sulfuric acid is a primary method for the synthesis of this compound. The reaction proceeds via electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile.

Regioselectivity: The regiochemical outcome of the nitration is governed by the directing effects of the substituents on the benzene (B151609) ring. The carboxylic acid group (-COOH) is a meta-directing deactivator, while the iodine atom (-I) is an ortho, para-directing deactivator. Consequently, the nitration of 2-iodobenzoic acid is expected to yield a mixture of isomers, including 2-iodo-3-nitrobenzoic acid, this compound, 2-iodo-5-nitrobenzoic acid, and 2-iodo-6-nitrobenzoic acid. The desired this compound is formed through substitution at the para position relative to the iodine atom. Separation of the desired isomer from the reaction mixture is a critical step.

Experimental Workflow:

Caption: Workflow for the synthesis of this compound via nitration.

Alternative Synthetic Routes

This method involves the diazotization of 2-amino-4-nitrobenzoic acid followed by treatment with an iodide salt, typically potassium iodide. The Sandmeyer reaction is a versatile method for introducing a variety of substituents onto an aromatic ring.

Experimental Workflow:

Caption: Workflow for the Sandmeyer reaction to produce this compound.

Direct iodination of 4-nitrobenzoic acid is another potential route. This reaction requires an iodinating agent and typically a catalyst or an oxidizing agent to generate a more electrophilic iodine species. The directing effects of the carboxylic acid (meta-directing) and the nitro group (meta-directing) would favor iodination at the position ortho to the carboxylic acid and meta to the nitro group, which is the desired C2 position.

Data Presentation: Comparison of Synthesis Methods

| Parameter | Nitration of 2-Iodobenzoic Acid | Sandmeyer Reaction | Iodination of 4-Nitrobenzoic Acid |

| Starting Material | 2-Iodobenzoic Acid | 2-Amino-4-nitrobenzoic acid | 4-Nitrobenzoic Acid |

| Key Reagents | Conc. HNO₃, Conc. H₂SO₄ | NaNO₂, HCl, KI | I₂, Oxidizing agent (e.g., H₂O₂) |

| Reaction Temperature | 0 - 10 °C | 0 - 5 °C (diazotization) | Varies (often elevated) |

| Typical Yield | Moderate to Good (isomer separation required) | Good to High | Moderate |

| Advantages | Readily available starting material. | High regioselectivity. | Direct introduction of iodine. |

| Disadvantages | Formation of multiple isomers requiring separation. | Diazonium salts can be unstable. | Potential for low reactivity of the substrate. |

Experimental Protocols

Protocol for the Nitration of 2-Iodobenzoic Acid

This protocol is a general procedure based on the nitration of similar benzoic acid derivatives. The actual isomer distribution and yield may vary, and optimization may be required.

Materials:

-

2-Iodobenzoic acid

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (70%)

-

Crushed ice

-

Deionized water

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-iodobenzoic acid in a sufficient amount of concentrated sulfuric acid.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.

-

Add the cold nitrating mixture dropwise to the solution of 2-iodobenzoic acid, maintaining the reaction temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at 0-10 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

-

Allow the ice to melt, and collect the precipitated solid by vacuum filtration.

-

Wash the solid thoroughly with cold deionized water to remove residual acids.

-

The crude product, a mixture of isomers, must be purified.

Purification: Separation of the this compound isomer can be achieved by techniques such as fractional crystallization from a suitable solvent (e.g., ethanol-water mixture) or by column chromatography. High-performance liquid chromatography (HPLC) can also be employed for both analytical and preparative separation of the isomers.[1][2]

Protocol for the Sandmeyer Reaction of 2-Amino-4-nitrobenzoic Acid

Materials:

-

2-Amino-4-nitrobenzoic acid

-

Sodium nitrite (B80452) (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Potassium iodide (KI)

-

Deionized water

-

Ice

Procedure:

-

Suspend 2-amino-4-nitrobenzoic acid in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes to ensure complete diazotization.

-

In a separate flask, dissolve potassium iodide in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, or until nitrogen evolution ceases.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and then with a solution of sodium thiosulfate (B1220275) to remove any residual iodine.

-

Recrystallize the crude product from a suitable solvent to obtain pure this compound.

Conclusion

The synthesis of this compound is a key process for obtaining a versatile intermediate for further chemical transformations. The choice of the synthetic route depends on factors such as the availability of starting materials, desired purity, and scalability. The direct nitration of 2-iodobenzoic acid is a common method, but requires careful control of reaction conditions and an efficient method for isomer separation. The Sandmeyer reaction offers a more regioselective approach. This guide provides the foundational knowledge and detailed protocols to assist researchers in the successful synthesis and purification of this compound.

References

An In-depth Technical Guide to the Iodination of 4-Nitrobenzoic Acid

This technical guide provides a comprehensive overview of the synthetic routes for the iodination of 4-nitrobenzoic acid and its isomers. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details various synthetic methodologies, including direct electrophilic iodination and multi-step synthesis pathways, supported by experimental protocols, quantitative data, and mechanistic diagrams.

Introduction

4-Nitrobenzoic acid is a common building block in organic synthesis. The introduction of an iodine atom onto its aromatic ring yields iodo-nitrobenzoic acid derivatives, which are valuable intermediates in the synthesis of more complex molecules and pharmacologically active compounds.[1] The presence of both an iodo group and a nitro group on the benzoic acid framework allows for a wide range of subsequent chemical transformations, including nucleophilic substitution, reduction of the nitro group, and cross-coupling reactions.[1] This guide explores the primary methods for synthesizing these important compounds.

Synthetic Methodologies & Reaction Conditions

The synthesis of iodo-nitrobenzoic acids can be broadly categorized into two approaches: the direct electrophilic iodination of 4-nitrobenzoic acid and the synthesis from alternative precursors, such as amino-nitrobenzoic acids, via diazotization followed by iodination.

2.1. Direct Electrophilic Iodination of 4-Nitrobenzoic Acid

Direct iodination of 4-nitrobenzoic acid involves an electrophilic aromatic substitution reaction. Due to the electron-withdrawing nature of both the nitro (-NO₂) and carboxylic acid (-COOH) groups, the aromatic ring is deactivated, making the reaction conditions relatively harsh.[2] The substitution typically occurs at the ortho position relative to the carboxylic acid group (and meta to the nitro group), yielding 2-iodo-4-nitrobenzoic acid.[1]

Table 1: Summary of Direct Iodination Methods for 4-Nitrobenzoic Acid

| Iodinating Agent | Oxidizing Agent / Catalyst | Solvent System | Temperature (°C) | Product | Reference |

|---|---|---|---|---|---|

| Molecular Iodine (I₂) | Hydrogen Peroxide (H₂O₂) or Sodium Hypochlorite (NaOCl) | Aqueous or mixed solvents | Not specified | This compound | [1] |

| N-Iodosuccinimide (NIS) | Sulfuric Acid (H₂SO₄) | Acidic media | 0–25 | This compound | [1] |

| Iodine Monochloride (ICl) | Sulfuric Acid (H₂SO₄) | Acidic media | 0–25 | This compound | [1] |

| Iodic Acid (HIO₃) | Sulfuric Acid (H₂SO₄) | Acetic Acid / Acetic Anhydride | <10 then 45-50 | Iodo-nitrobenzene derivatives |[3][4] |

2.2. Synthesis of Isomers via Sandmeyer Reaction

An alternative and high-yielding route produces isomers that are not accessible through direct iodination of 4-nitrobenzoic acid. A prominent example is the synthesis of 4-iodo-3-nitrobenzoic acid from 4-amino-3-nitrobenzoic acid. This multi-step process involves the diazotization of the amino group, followed by a Sandmeyer reaction with a source of iodide.[5][6]

Table 2: Synthesis of 4-Iodo-3-nitrobenzoic Acid via Sandmeyer Reaction

| Starting Material | Reagents | Key Conditions | Product | Yield (%) | Reference |

|---|

| 4-Amino-3-nitrobenzoic acid | 1. Sodium Nitrite (B80452) (NaNO₂), Hydrochloric Acid (HCl) 2. Potassium Iodide (KI) | 1. 0–5 °C, 1 hour 2. 0–20 °C, 2 hours | 4-Iodo-3-nitrobenzoic acid | 89.7 |[5][6] |

Reaction Mechanisms and Workflows

The underlying mechanisms and experimental workflows are critical for understanding and optimizing these syntheses.

3.1. Mechanism of Electrophilic Iodination

The direct iodination of 4-nitrobenzoic acid proceeds via a classic electrophilic aromatic substitution mechanism. An electrophilic iodine species (I⁺), generated in situ from an iodine source and an oxidizing agent or a strong acid, attacks the electron-rich aromatic ring. The resulting carbocation intermediate, known as a sigma complex or arenium ion, is stabilized by resonance. A subsequent deprotonation step restores the aromaticity of the ring, yielding the final product.

Caption: Electrophilic iodination of 4-nitrobenzoic acid.

3.2. Experimental Workflow for Sandmeyer Reaction

The synthesis of 4-iodo-3-nitrobenzoic acid follows a precise experimental workflow involving diazotization of an aromatic amine at low temperatures, followed by iodide substitution. This multi-step process requires careful control of temperature and addition rates to maximize yield and ensure safety.

Caption: Experimental workflow for the Sandmeyer synthesis.

Experimental Protocols

4.1. Protocol 1: General Procedure for Direct Iodination

This protocol is a generalized procedure based on common methods for electrophilic iodination of deactivated arenes.[1]

-

Preparation : In a suitable reaction vessel, dissolve 4-nitrobenzoic acid in the chosen solvent system (e.g., glacial acetic acid or concentrated sulfuric acid).

-

Reagent Addition : Add the iodinating agent (e.g., N-iodosuccinimide or molecular iodine) to the mixture. If using I₂, add the oxidizing agent (e.g., H₂O₂) dropwise.

-

Reaction : Stir the mixture at the specified temperature (e.g., 0–25 °C) for the required duration. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

-

Work-up : Upon completion, pour the reaction mixture into ice water to precipitate the crude product.

-

Purification : Collect the solid by filtration, wash thoroughly with water to remove residual acid, and then with a suitable solvent (e.g., cold ethanol) to remove unreacted iodine. Recrystallize the crude product from an appropriate solvent to obtain pure this compound.

4.2. Protocol 2: Synthesis of 4-Iodo-3-nitrobenzoic Acid

This detailed protocol is adapted from established literature procedures.[5][6]

-

Preparation : Add 45 g (0.25 mol) of 4-amino-3-nitrobenzoic acid, 400 mL of deionized water, and 100 mL of concentrated hydrochloric acid to a reaction flask.

-

Diazotization : Stir the mixture and cool it to a temperature between 0 and 5 °C in an ice bath.

-

Nitrite Addition : Slowly add a solution of 25.9 g (0.38 mol) of sodium nitrite in 50 mL of water dropwise. Ensure the temperature is maintained between 0 and 5 °C. The solid should gradually dissolve.

-

Reaction Time : After the addition is complete, continue stirring the mixture at 0 to 5 °C for 1 hour.

-

Iodide Addition : At the same temperature, slowly add a solution of 88 g (0.5 mol) of potassium iodide in 200 mL of water dropwise.

-

Precipitation : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. A solid will precipitate during this time.

-

Isolation and Purification : Collect the solid product by filtration, wash it with deionized water, and dry it to obtain 65 g (0.22 mol) of 4-iodo-3-nitrobenzoic acid, corresponding to a yield of 89.7%.[5]

Spectroscopic Data

Characterization of the final products is crucial for confirming their identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose. Spectroscopic data for this compound, including ¹³C NMR, have been reported in the literature and are available in spectral databases.[7] The presence of the iodine atom can influence chemical shifts and coupling constants in both proton and carbon NMR spectra.[1]

Conclusion

The synthesis of iodinated 4-nitrobenzoic acid derivatives can be effectively achieved through two main routes. Direct electrophilic iodination of 4-nitrobenzoic acid provides access to this compound, although it requires overcoming the deactivating effects of the existing substituents. For other isomers, such as 4-iodo-3-nitrobenzoic acid, a multi-step Sandmeyer reaction starting from the corresponding amino precursor is a highly efficient and high-yielding alternative. The choice of synthetic route depends on the desired isomer and the availability of starting materials. The protocols and data presented in this guide offer a solid foundation for researchers to successfully synthesize and utilize these versatile chemical intermediates.

References

- 1. This compound | 89459-38-1 | Benchchem [benchchem.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 4-Iodo-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. Buy 4-Iodo-3-nitrobenzoic acid | 35674-27-2 [smolecule.com]

- 7. spectrabase.com [spectrabase.com]

Spectroscopic Profile of 2-Iodo-4-nitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for 2-Iodo-4-nitrobenzoic acid (CAS No. 89459-38-1). The information presented herein is crucial for the characterization and quality control of this important chemical intermediate in various research and development applications. This document summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), and provides generalized experimental protocols for obtaining such data.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ 8.2 - 8.5 | m | Aromatic protons adjacent to the nitro group |

| ~ 7.5 - 8.0 | m | Aromatic proton adjacent to the iodo group |

| ~ 12.0 | br s | Carboxylic acid proton (-COOH) |

Note: The chemical shift of the carboxylic acid proton is dependent on solvent and concentration.[1]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 165 | Carboxylic acid carbon (-COOH) |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 2500 - 3300 | Carboxylic Acid | O-H stretch (broad) |

| 1700 | Carboxylic Acid | C=O stretch |

| 1520 - 1350 | Nitro Group | N-O asymmetric stretch |

Source: Expected ranges based on typical values for these functional groups.[1][3]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Assignment |

| ESI- | 292.912 | [M-H]⁻ |

Note: The molecular weight of this compound is 293.02 g/mol .[3]

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The spectral width should encompass the expected range of chemical shifts (typically 0-14 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

The spectral width should be set to cover the expected range for organic molecules (typically 0-200 ppm).

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy (Thin Solid Film Method)

-

Sample Preparation:

-

Dissolve a small amount (approx. 50 mg) of solid this compound in a volatile organic solvent like methylene (B1212753) chloride or acetone.[4]

-

Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[4]

-

Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[4]

-

-

Background Spectrum: Obtain a background spectrum of the clean, empty sample compartment to correct for atmospheric and instrumental interferences.

-

Sample Spectrum Acquisition: Place the salt plate with the sample film into the spectrometer's sample holder and acquire the IR spectrum.[4] Typically, spectra are collected over a range of 4000-400 cm⁻¹.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small, solid sample of this compound into the mass spectrometer, typically using a direct insertion probe.[5] The sample must be volatile enough to enter the gas phase upon heating.[5]

-

Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[5][6] This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

-

Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to elucidate the structure of the molecule.[7]

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. spectrabase.com [spectrabase.com]

- 3. This compound | 89459-38-1 | Benchchem [benchchem.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 7. rroij.com [rroij.com]

An In-depth Technical Guide to 2-Iodo-4-nitrobenzoic Acid: Molecular Structure and Electronics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Iodo-4-nitrobenzoic acid, a key aromatic compound in medicinal chemistry and organic synthesis. We will delve into its molecular structure, electronic properties, spectroscopic signatures, and synthetic protocols. This document serves as a critical resource for professionals leveraging this molecule in their research and development endeavors.

Chemical Identity and Nomenclature

This compound is systematically identified across various chemical databases and nomenclature systems. Its unique structure, featuring a carboxylic acid, an iodine atom, and a nitro group on a benzene (B151609) ring, makes it a valuable intermediate.[1] The primary identification in chemical literature is its Chemical Abstracts Service (CAS) number: 89459-38-1.[1]

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 89459-38-1[1][2] |

| Molecular Formula | C₇H₄INO₄[1][2] |

| Molecular Weight | 293.02 g/mol [1][2] |

| InChI | InChI=1S/C7H4INO4/c8-6-3-4(9(12)13)1-2-5(6)7(10)11/h1-3H,(H,10,11)[1][2] |

| InChIKey | SQICTGFCQITYDT-UHFFFAOYSA-N[2][3] |

| Canonical SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])I)C(=O)O[1][2] |

| PubChem CID | 458964[1] |

| EC Number | 861-542-9[1][2] |

Molecular Structure and Physicochemical Properties

The molecular architecture of this compound is defined by a benzene ring substituted at positions 1, 2, and 4 with a carboxylic acid, an iodine atom, and a nitro group, respectively.

The physical properties of the compound are influenced by its functional groups, leading to specific thermal characteristics and acidity.

| Property | Value |

| Melting Point | 143–145 °C[1] |

| Boiling Point | ~391.5 °C (Predicted)[1] |

| pKa | ~1.2–1.5 (Predicted)[1] |

| Appearance | Solid |

Electronic Properties

The electronic nature of this compound is dominated by the strong electron-withdrawing effects of the nitro (-NO₂) and iodo (-I) groups. This significantly influences the molecule's reactivity and acidity.

-

Inductive Effect: Both the nitro group and the iodine atom exert a strong negative inductive effect (-I), pulling electron density away from the aromatic ring.

-

Resonance Effect: The nitro group also exhibits a strong negative resonance effect (-R), further delocalizing electron density from the ring and stabilizing the carboxylate conjugate base.

This electron-withdrawing character deactivates the benzene ring towards electrophilic substitution and markedly increases the acidity of the carboxylic acid group, making it much stronger than benzoic acid (pKa ≈ 4.2).[1][4]

Spectroscopic Data

Spectroscopic analysis provides confirmation of the molecular structure. While detailed spectra require direct experimental acquisition, characteristic features can be summarized from available data.

| Spectroscopic Method | Observation |

| ¹³C NMR | A published spectrum was obtained using DMSO-D6 as the solvent.[3] |

| Infrared (IR) | The spectrum shows characteristic carbonyl (C=O) stretching frequencies for the carboxylic acid and asymmetric/symmetric stretching modes for the nitro group.[1] |

| Mass Spectrometry | The molecule's mass can be precisely determined, with a monoisotopic mass of 292.91851 Da.[2] |

Synthesis and Reactivity

A reliable method for synthesizing this compound is the Sandmeyer reaction, starting from 2-amino-4-nitrobenzoic acid.[5] This method ensures high regioselectivity for the iodine placement.

Materials:

-

2-amino-4-nitrobenzoic acid

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl)

-

Potassium iodide (KI)

-

Ice

-

Deionized water

Procedure:

-

Diazotization: Dissolve 2-amino-4-nitrobenzoic acid in an aqueous solution of hydrochloric acid. Cool the mixture to 0–5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the mixture while maintaining the temperature below 5 °C. Stir continuously. The formation of the diazonium salt intermediate is indicated.

-

Iodination: In a separate flask, prepare a concentrated aqueous solution of potassium iodide (KI).

-

Slowly add the cold diazonium salt solution to the KI solution. Vigorous nitrogen gas evolution will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.

-

Isolation: The solid product, this compound, will precipitate out of the solution. Collect the precipitate by vacuum filtration.

-

Purification: Wash the collected solid with cold water to remove any remaining salts. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

-

Dry the final product under vacuum to yield pure this compound.

The functional groups of this compound allow for a range of chemical transformations, making it a versatile synthetic intermediate.[1]

-

Nucleophilic Substitution: The iodine atom can be displaced by various nucleophiles.[1]

-

Reduction: The nitro group is readily reduced to an amino group (forming 2-iodo-4-aminobenzoic acid) using agents like tin and HCl or through catalytic hydrogenation.[1]

-

Coupling Reactions: The C-I bond is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[1]

References

An In-depth Technical Guide on the Solubility of 2-Iodo-4-nitrobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Iodo-4-nitrobenzoic acid. Due to a lack of extensive quantitative solubility data in publicly available literature, this document focuses on qualitative solubility information and presents detailed experimental protocols for determining solubility. This allows researchers to generate specific data as required for their applications.

Core Concepts in Solubility

Solubility is a critical physicochemical parameter in drug development and chemical research, influencing bioavailability, formulation, and reaction kinetics. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For an organic acid like this compound, its solubility is governed by the interplay of its functional groups: the polar carboxylic acid and nitro groups, and the nonpolar iodinated benzene (B151609) ring. The calculated partition coefficient (LogP) of 2.42 suggests a moderate lipophilicity, indicating a preference for organic environments over aqueous ones[1].

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Remarks |

| Methanol (B129727) | Soluble | Demonstrates compatibility with protic polar solvents[1]. |

| Water | Insoluble/Limited | Typical for substituted benzoic acid derivatives with electron-withdrawing groups[1][2]. |

| Hydrochloric Acid | Insoluble | [2] |

The enhanced acidity of this compound, due to the electron-withdrawing effects of the nitro and iodine groups, promotes salt formation in polar solvents[1].

Experimental Protocols for Solubility Determination

To empower researchers to determine the precise solubility of this compound in solvents relevant to their work, two common and robust experimental protocols are detailed below.

The gravimetric method is a fundamental and accurate technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or a flask with a stopper).

-

Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or magnetic stirrer is recommended.

-

Visually confirm that excess solid remains, indicating a saturated solution[3].

-

-

Separation of Liquid and Solid Phases:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-weighed, pre-heated (to the experimental temperature) syringe fitted with a suitable filter (e.g., a 0.45 µm PTFE filter) to prevent any solid particles from being transferred.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed, dry evaporating dish[3].

-

Record the total weight of the dish and the solution.

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood, on a hot plate at a temperature below the decomposition point of the solute, or using a rotary evaporator).

-

Dry the remaining solid residue in an oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved[3][4].

-

Cool the dish in a desiccator before weighing to prevent moisture absorption.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute (final weight of the dish with residue minus the initial weight of the empty dish).

-

Calculate the mass of the solvent (total weight of the dish and solution minus the final weight of the dish with residue).

-

Express solubility in desired units, such as g/100 g of solvent or mg/mL.

-

This method is suitable for compounds that have a chromophore and absorb light in the UV-Visible range. It is often faster than the gravimetric method but requires the development of a calibration curve.

Methodology:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the desired solvent.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin (or be corrected for a blank).

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution at a constant temperature.

-

-

Sample Preparation and Analysis:

-

Withdraw a small, precise volume of the clear supernatant from the saturated solution.

-

Dilute the sample with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a solid compound in a solvent.

Caption: General workflow for solubility determination.

Conclusion

While specific quantitative data on the solubility of this compound in a wide array of organic solvents is sparse in the current literature, its general characteristics suggest solubility in polar organic solvents like methanol and limited solubility in water. For precise quantitative measurements, the detailed gravimetric and UV-Visible spectrophotometry protocols provided in this guide offer robust methodologies for researchers in drug development and other scientific fields. The generation of such data will be invaluable for the formulation and application of this compound.

References

An In-depth Technical Guide to the Stability and Storage of 2-Iodo-4-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Iodo-4-nitrobenzoic acid. Understanding the stability profile of this compound is critical for maintaining its integrity during research, development, and manufacturing processes. This document outlines the known stability characteristics, provides recommended storage and handling procedures, and details experimental protocols for stability assessment based on established guidelines.

Core Stability and Storage Recommendations

Proper storage and handling are paramount to preserving the quality and stability of this compound. The primary recommendations are summarized in the table below.

| Parameter | Recommendation | Citation |

| Storage Temperature | 2-8°C | [1] |

| Storage Conditions | Keep in a dark place, sealed in a dry environment. | [1] |

| Light Sensitivity | The presence of iodine suggests sensitivity to light, necessitating storage in amber or opaque containers. | |

| Incompatible Materials | Strong oxidizing agents. |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₇H₄INO₄ |

| Molecular Weight | 293.02 g/mol |

| Appearance | Solid |

| CAS Number | 89459-38-1 |

Thermal Stability

| Parameter | 2-Nitrobenzoic Acid (as a proxy) | Citation |

| Peak Decomposition Temperature | 196°C | [2] |

| Recommended Max. Storage Temperature | Should not exceed 165°C | [2] |

| Apparent Activation Energy of Decomposition | ~131.31 kJ mol⁻¹ |

It is reasonable to infer that this compound will exhibit similar thermal behavior, and exposure to high temperatures should be avoided.

Photostability

The carbon-iodine bond is known to be susceptible to cleavage upon exposure to light. Therefore, this compound is expected to be photolabile. Direct exposure to UV or broad-spectrum light should be minimized.

Hydrolytic Stability

No specific data on the hydrolytic stability of this compound is available. However, as a substituted benzoic acid, it is not expected to be highly susceptible to hydrolysis under neutral pH conditions. Stability at acidic or basic pH would require experimental evaluation.

Potential Degradation Pathways

Based on the chemical structure, two primary degradation pathways can be anticipated:

-

Photodecomposition: Cleavage of the C-I bond upon exposure to light, potentially leading to the formation of 4-nitrobenzoic acid and other related impurities.

-

Nucleophilic Substitution: The iodide is a good leaving group and can be displaced by nucleophiles.

-

Reduction of the Nitro Group: The nitro group can be reduced to an amino group, forming 2-Iodo-4-aminobenzoic acid.

Experimental Protocols for Stability Assessment

The following are generalized protocols based on international guidelines for assessing the stability of a chemical substance like this compound.

Thermal Stability Analysis (based on TGA and DSC)

Objective: To determine the onset of thermal decomposition and the thermal profile of the compound.

Methodology:

-

Thermogravimetric Analysis (TGA):

-

Accurately weigh 5-10 mg of this compound into a TGA pan.

-

Place the pan in the TGA instrument.

-

Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 300°C) at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the mass loss as a function of temperature. The onset of significant mass loss indicates the beginning of decomposition.

-

-

Differential Scanning Calorimetry (DSC):

-

Accurately weigh 2-5 mg of this compound into a DSC pan and seal it.

-

Place the sample pan and a reference pan in the DSC instrument.

-

Heat the sample at a constant rate (e.g., 10°C/min) over a desired temperature range.

-

Record the heat flow to the sample relative to the reference. Endothermic peaks may correspond to melting, while exothermic peaks can indicate decomposition.

-

Photostability Testing (based on ICH Q1B Guidelines)

Objective: To evaluate the impact of light exposure on the stability of the compound.

Methodology:

-

Sample Preparation:

-

Place a sample of this compound in a chemically inert, transparent container.

-

Prepare a control sample by wrapping an identical container in aluminum foil to protect it from light.

-

-

Light Exposure:

-

Expose the sample to a light source that produces a combination of visible and UV light. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Maintain the control sample under the same temperature and humidity conditions but protected from light.

-

-

Analysis:

-

After the exposure period, analyze both the exposed and control samples by a stability-indicating analytical method (e.g., HPLC) to quantify the parent compound and any degradation products.

-

Compare the results to determine the extent of photodegradation.

-

Hydrolytic Stability Testing (based on OECD Guideline 111)

Objective: To determine the rate of hydrolysis of the compound at different pH values.

Methodology:

-

Solution Preparation:

-

Prepare buffer solutions at pH 4, 7, and 9.

-

Prepare solutions of this compound in each buffer at a known concentration.

-

-

Incubation:

-

Store the solutions in the dark at a constant temperature (e.g., 25°C or 50°C).

-

-

Sampling and Analysis:

-

At predetermined time intervals, withdraw aliquots from each solution.

-

Analyze the aliquots using a suitable analytical method (e.g., HPLC) to determine the concentration of this compound.

-

-

Data Analysis:

-

Plot the concentration of the compound versus time for each pH.

-

Determine the rate of hydrolysis and the half-life of the compound at each pH.

-

Visualizations

The following diagrams illustrate key logical relationships and workflows related to the stability and handling of this compound.

Caption: Recommended Storage Conditions for this compound.

Caption: Potential Degradation Pathways for this compound.

Caption: General Workflow for Stability Assessment.

References

Methodological & Application

2-Iodo-4-nitrobenzoic Acid: A Versatile Intermediate in Organic Synthesis

Introduction

2-Iodo-4-nitrobenzoic acid is a valuable building block in organic synthesis, prized for its versatile reactivity that allows for the construction of complex molecular architectures. The presence of three distinct functional groups—a carboxylic acid, a nitro group, and an iodine atom—on the aromatic ring provides a platform for a variety of chemical transformations. This makes it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.

Application Notes

This compound serves as a strategic starting material for a range of organic reactions, including:

-

Cross-Coupling Reactions: The iodine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds, which are common motifs in biologically active molecules.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, yielding 2-iodo-4-aminobenzoic acid. This transformation is crucial for introducing a key functional group that can be further modified, for instance, through amide bond formation or diazotization reactions.

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro and carboxylic acid groups activates the aromatic ring towards nucleophilic aromatic substitution (SNA). Although less common than reactions at the iodo-position, this reactivity can be exploited under specific conditions.

A significant application of this compound is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. For instance, it can be a precursor in the synthesis of the core structure of drugs like Olaparib.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₄INO₄ | [1] |

| Molecular Weight | 293.02 g/mol | [1] |

| Appearance | Pale yellow solid | [2] |

| Melting Point | 237 °C (sublimes) | [2] |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents. | [3][4] |

Experimental Protocols

Detailed protocols for key synthetic transformations involving this compound are provided below.

Protocol 1: Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid

This protocol describes a representative Suzuki-Miyaura coupling reaction between this compound and phenylboronic acid to synthesize 4-nitro-2-phenylbenzoic acid.

Reaction Scheme:

Caption: Suzuki-Miyaura coupling of this compound.

Materials:

-

This compound (1.0 mmol, 293 mg)

-

Phenylboronic acid (1.2 mmol, 146 mg)

-

Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg)

-

Potassium carbonate (2.0 mmol, 276 mg)

-

1,2-Dimethoxyethane (DME) (8 mL)

-

Water (2 mL)

-

Diethyl ether

-

1 M Hydrochloric acid

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, combine this compound, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.

-

Add the DME and water.

-

Heat the mixture to reflux (approximately 85 °C) and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add 20 mL of water and extract the aqueous layer with diethyl ether (3 x 20 mL) to remove non-acidic impurities.

-

Acidify the aqueous layer to pH 1-2 with 1 M HCl.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

Quantitative Data:

| Product | Yield | Melting Point | ¹H NMR (DMSO-d₆) δ (ppm) | ¹³C NMR (DMSO-d₆) δ (ppm) |

| 4-Nitro-2-phenylbenzoic acid | ~90% | 218-220 °C | 8.35 (d, 1H), 8.20 (dd, 1H), 7.85 (d, 1H), 7.50-7.65 (m, 5H) | 167.9, 150.2, 145.8, 138.5, 131.9, 130.1, 129.5, 129.0, 124.8, 122.3 |